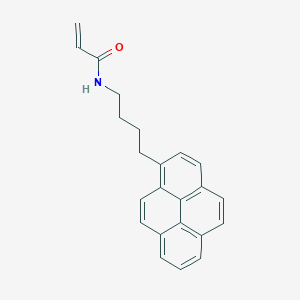

N-Acryloyl-1-pyrenebutylamine

Übersicht

Beschreibung

N-Acryloyl-1-pyrenebutylamine is a fluorescent derivatization agent known for its ability to impart fluorescence to polymers. This compound is particularly useful in scientific research due to its unique structure, which includes an alkyl-acrylamide side-chain that enhances its fluorescent properties .

Vorbereitungsmethoden

The synthesis of N-Acryloyl-1-pyrenebutylamine typically involves the reaction of 1-pyrenebutanamine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions .

Analyse Chemischer Reaktionen

N-Acryloyl-1-pyrenebutylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the acryloyl group can be replaced by other nucleophiles.

Polymerization: The compound can undergo polymerization reactions, especially free-radical polymerization, to form fluorescent polymers

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes

One of the primary applications of NAPBA is as a fluorescent probe in biochemical assays. Its pyrene group exhibits strong fluorescence, making it suitable for detecting biomolecules such as proteins and nucleic acids. The compound's ability to form stable complexes with various biomolecules enhances its utility in fluorescence-based detection methods.

Polymer Chemistry

NAPBA can be polymerized to create hydrogels with specific properties. These hydrogels have potential applications in drug delivery systems, where they can encapsulate therapeutic agents and release them in a controlled manner. The incorporation of NAPBA into polymer networks can also impart unique optical properties, making these materials useful in sensors and imaging applications.

Photonic Devices

Due to its fluorescence characteristics, NAPBA is being investigated for use in photonic devices, including organic light-emitting diodes (OLEDs) and laser systems. The compound's ability to emit light efficiently under certain conditions makes it a candidate for enhancing the performance of these devices.

Drug Delivery Systems

A study demonstrated the use of NAPBA-based hydrogels for sustained drug release. The hydrogels were synthesized through free radical polymerization, allowing for the encapsulation of various drugs. The release profiles indicated that the hydrogels could provide controlled release over extended periods, making them suitable for therapeutic applications .

Biosensing Applications

In another research effort, NAPBA was utilized in the development of biosensors for detecting glucose levels. The fluorescent properties of NAPBA allowed for sensitive detection methods that could be applied in medical diagnostics .

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Fluorescent Probes | Detection of biomolecules through fluorescence | High sensitivity and specificity |

| Polymer Chemistry | Creation of hydrogels for drug delivery | Controlled release and biocompatibility |

| Photonic Devices | Use in OLEDs and lasers | Enhanced light emission and device performance |

| Biosensing | Glucose detection using fluorescence | Non-invasive monitoring with real-time results |

Wirkmechanismus

The mechanism of action of N-Acryloyl-1-pyrenebutylamine involves its ability to form covalent bonds with other molecules through its acryloyl group. The pyrene moiety provides strong fluorescence, which can be used to track and analyze the behavior of the compound in various environments. The alkyl-acrylamide side-chain enhances the compound’s ability to integrate into polymer matrices, thereby imparting fluorescence to the resulting materials .

Vergleich Mit ähnlichen Verbindungen

N-Acryloyl-1-pyrenebutylamine is unique due to its combination of acryloyl and pyrene groups. Similar compounds include:

N-Acryloyl-1-pyrenemethylamine: Similar in structure but with a different alkyl chain length.

N-Acryloyl-1-pyrenebutanol: Contains a hydroxyl group instead of an amine group.

N-Acryloyl-1-pyrenebutylmethacrylate: Features a methacrylate group instead of an acryloyl group

These compounds share similar fluorescent properties but differ in their chemical reactivity and applications.

Biologische Aktivität

N-Acryloyl-1-pyrenebutylamine (NAPB) is a compound that has garnered attention in recent years for its unique properties and potential applications in various biological contexts. This article delves into the biological activity of NAPB, focusing on its synthesis, fluorescence properties, and interactions with biological systems.

This compound is a fluorescent derivatization agent characterized by its ability to form stable conjugates with biomolecules. The compound features a pyrene moiety, which is known for its strong fluorescence, making it useful in bioimaging and sensing applications. The synthesis typically involves the reaction of 1-pyrenebutylamine with an acryloyl chloride under controlled conditions to yield NAPB .

Fluorescence Characteristics

The fluorescence properties of NAPB are significant for its biological applications. The compound exhibits strong fluorescence upon excitation, which can be utilized for tracking and imaging purposes in biological systems. The quantum yield of fluorescence is influenced by the solvent environment and the presence of other biomolecules, making it essential to optimize conditions for specific applications .

Interaction with Biomolecules

NAPB has been shown to interact with various biomolecules, including proteins and nucleic acids. These interactions are primarily driven by hydrophobic effects due to the pyrene group, which enhances the stability of the conjugates formed. Studies have demonstrated that NAPB can effectively label proteins for visualization in live cells, providing insights into cellular processes .

Cytotoxicity Studies

Research has indicated that NAPB exhibits low cytotoxicity at concentrations commonly used in biological assays. For instance, in vitro studies have shown that concentrations up to 100 µM do not significantly affect cell viability in various cell lines, including HeLa and NIH 3T3 cells . This property makes NAPB a suitable candidate for use in live-cell imaging without adversely affecting cellular functions.

Case Study 1: Protein Labeling

In a study examining the use of NAPB as a fluorescent probe for protein labeling, researchers demonstrated that NAPB could successfully conjugate with lysine residues on proteins. The resulting labeled proteins exhibited enhanced fluorescence intensity, allowing for effective tracking in live-cell imaging experiments. This study highlighted the potential of NAPB in studying protein dynamics within living cells .

Case Study 2: Drug Delivery Systems

Another investigation explored the incorporation of NAPB into drug delivery systems using polymeric carriers. The study found that NAPB-modified nanoparticles could effectively encapsulate therapeutic agents while providing a fluorescent signal for tracking drug release in vitro. This dual functionality enhances the utility of NAPB in developing advanced drug delivery platforms .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C23H21NO |

| Molecular Weight | 357.43 g/mol |

| Fluorescence Quantum Yield | Varied (solvent-dependent) |

| Cytotoxicity (IC50) | >100 µM (in vitro) |

Eigenschaften

IUPAC Name |

N-(4-pyren-1-ylbutyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO/c1-2-21(25)24-15-4-3-6-16-9-10-19-12-11-17-7-5-8-18-13-14-20(16)23(19)22(17)18/h2,5,7-14H,1,3-4,6,15H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBUWCCWJDDJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405020 | |

| Record name | N-Acryloyl-1-pyrenebutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133399-57-2 | |

| Record name | N-Acryloyl-1-pyrenebutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.